molecular formula C22H25NO4 B8014408 3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

Cat. No.: B8014408
M. Wt: 367.4 g/mol
InChI Key: SHDUOAKEZPAHOK-UHFFFAOYSA-N
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Description

3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is a non-natural amino acid derivative featuring a pentanoic acid backbone with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the α-amino position (position 2) and an ethyl substituent at the β-carbon (position 3). This compound is structurally characterized by its branched alkyl chain, which introduces steric hindrance and modulates hydrophobicity. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions .

Key physicochemical properties include:

  • Molecular Formula: C₃₂H₃₃NO₄ (exact formula varies slightly depending on stereochemistry).
  • Molecular Weight: ~539.6 g/mol.
  • Key Features: The ethyl group at position 3 distinguishes it from linear Fmoc-amino acids, influencing solubility, conformational flexibility, and intermolecular interactions in peptide chains.

Properties

IUPAC Name

3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDUOAKEZPAHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved using reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate (Na2CO3) in an organic solvent such as dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids often involves automated solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of peptides and amino acid derivatives .

Scientific Research Applications

3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fmoc-Protected Amino Acids

Compound Name Molecular Formula Substituent Position/Type Key Structural Features References
Target Compound C₃₂H₃₃NO₄ 3-Ethyl, 2-Fmoc-amino Branched β-carbon; enhanced steric effects
(S)-2-((Fmoc)amino)-5-(piperidin-1-yl)pentanoic acid (2a) C₃₀H₃₈N₂O₄ 5-Piperidinyl, 2-Fmoc-amino Cyclic amine side chain; increased polarity
(S)-2-((Fmoc)amino)-5-((2-cyanoethyl)(methyl)amino)pentanoic acid (2q) C₂₄H₂₈ClN₂O₄ 5-Cyanoethyl-methylamino, 2-Fmoc-amino Polar cyano group; hydrochloride salt
5-(Fmoc-amino)valeric acid C₂₀H₂₁NO₄ Linear pentanoic acid, 5-Fmoc-amino Unbranched; high aqueous solubility
(R)-3-((Fmoc)amino)pentanoic acid C₂₀H₂₁NO₄ 3-Fmoc-amino, linear chain Amino group at β-carbon; stereospecificity

Key Observations:

Polarity: Compounds with polar side chains (e.g., 2q’s cyanoethyl group) exhibit higher solubility in polar solvents compared to the hydrophobic ethyl-substituted target .

Stereochemistry: Enantiomers like (R)-3-((Fmoc)amino)pentanoic acid highlight the role of chiral centers in biological activity and synthetic utility.

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name NMR Shifts (¹H, δ ppm) HRMS (Observed) Solubility
Target Compound 4.22–4.41 (Fmoc-CH₂), 1.25 (CH₂CH₃) 539.2412 (Calc) Low in water, DMF/DCM
2a (Piperidinyl substituent) 3.45–3.60 (piperidinyl-H), 4.33 (α-H) 491.2904 Moderate in MeOH
2q (Cyanoethyl-methylamino) 2.85 (CN-CH₂), 4.34 (α-H) 409.2123 High in DMF
5-(Fmoc-amino)valeric acid 1.60–2.10 (CH₂), 4.25 (Fmoc-CH₂) 339.1471 High in water

Key Findings:

  • The target compound’s ¹H NMR shows distinct ethyl proton signals (δ ~1.25 ppm) absent in linear analogs .
  • Hydrophobic substituents reduce aqueous solubility, necessitating organic solvents like DMF for handling .

Biological Activity

3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid, known as an Fmoc-protected amino acid, plays a significant role in peptide synthesis and has various biological activities. This compound is synthesized through a series of chemical reactions that protect the amino group, allowing for the formation of peptide bonds without unwanted side reactions.

  • IUPAC Name : 3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
  • Molecular Formula : C22H25NO4
  • CAS Number : 1700234-40-7
  • Molecular Weight : 367.44 g/mol

The primary mechanism of action for this compound involves its use as a protected amino acid in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group during synthesis, which is crucial for preventing side reactions. Once the peptide synthesis is complete, the Fmoc group can be removed using mild conditions, allowing the amino group to participate in further reactions necessary for biological activity.

Applications in Peptide Synthesis

This compound is primarily utilized in:

  • Peptide Synthesis : It serves as a building block in constructing complex peptides and proteins.
  • Bioconjugation : The compound is employed in bioconjugation strategies to create peptide-based therapeutics and diagnostic agents.

Research Findings

Recent studies have highlighted the compound's effectiveness in various biological contexts:

  • Protein Interactions : It has been used to study protein-protein interactions and enzyme mechanisms, providing insights into biochemical pathways and potential therapeutic targets .
  • Antiviral Activity : In a notable study, peptides synthesized using this compound were tested for their ability to inhibit viral replication (e.g., SARS-CoV-2), with varying degrees of efficacy reported .
  • Cancer Research : The compound's derivatives have been investigated for their roles in cancer biology, particularly concerning STAT3 signaling pathways that affect tumor growth and cell proliferation .

Case Study 1: Viral Inhibition Assay

In vitro assays demonstrated that peptides derived from this compound exhibited antiviral properties against SARS-CoV-2. One specific peptide showed an EC50 value of 3.1 ± 0.4 μM, indicating moderate antiviral activity compared to known inhibitors .

Case Study 2: Cancer Cell Proliferation

Research indicated that compounds related to this compound could inhibit STAT3 signaling pathways, leading to reduced proliferation of cancer cells while sparing normal cells from toxicity .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Peptide SynthesisBuilding block for complex peptides
Antiviral ActivityInhibits viral replication (e.g., SARS-CoV-2)
Cancer ResearchAffects STAT3 signaling; inhibits tumor growth

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